4-Iodobenzoylpiperazine hydrochloride
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Overview
Description
4-Iodobenzoylpiperazine hydrochloride is a chemical compound with the molecular formula C11H13IN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The presence of the iodine atom in the benzoyl group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzoylpiperazine hydrochloride typically involves the reaction of 4-iodobenzoic acid with piperazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with piperazine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzoylpiperazine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Iodobenzoylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Iodobenzoylpiperazine hydrochloride largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom can enhance its binding affinity to certain targets, thereby modulating their activity. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzoylpiperazine hydrochloride
- 4-Chlorobenzoylpiperazine hydrochloride
- 4-Fluorobenzoylpiperazine hydrochloride
Uniqueness
Compared to its halogenated analogs, 4-Iodobenzoylpiperazine hydrochloride is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can influence its chemical behavior and biological activity, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
(4-iodophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLGOIOWKXFNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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